molecular formula C10H14FNO B1449150 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine CAS No. 1394933-15-3

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B1449150
CAS No.: 1394933-15-3
M. Wt: 183.22 g/mol
InChI Key: OMWZDSLFLKRHMO-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine is a chemical compound with a unique structure that includes a fluorine atom and an isopropoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine typically involves the reaction of 2-fluoro-4-(propan-2-yloxy)phenol with appropriate amine reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom or the isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Material Science: The compound’s unique structure makes it valuable in the synthesis of advanced materials with specific properties.

    Drug Discovery: It serves as a building block for the synthesis of novel drug candidates with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(propan-2-yloxy)phenol: A related compound with similar structural features but different functional groups.

    3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine is unique due to its specific combination of a fluorine atom and an isopropoxy group attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.

Properties

IUPAC Name

(2-fluoro-4-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWZDSLFLKRHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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